N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine
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Overview
Description
N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine is an organic compound known for its unique structural properties and applications in various fields of science and industry. This compound features a tert-butyl group and a dimethylamino group attached to a phenyl ring, making it a versatile molecule in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine typically involves the reaction of 2-tert-butyl-5-bromoaniline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl(4-dimethylaminophenyl)phosphine: Similar in structure but contains a phosphine group instead of an amine group.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex used in catalysis.
Uniqueness
N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine is unique due to its combination of tert-butyl and dimethylamino groups, which provide steric hindrance and electronic effects that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .
Properties
Molecular Formula |
C14H24N2 |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-tert-butyl-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H24N2/c1-14(2,3)12-9-8-11(15(4)5)10-13(12)16(6)7/h8-10H,1-7H3 |
InChI Key |
LODKBEXQWVHUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N(C)C)N(C)C |
Origin of Product |
United States |
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